2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile
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Overview
Description
2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction forms the pyrrolidin-1-yl-pyrimidine core, which is then further modified to introduce the spiro[indole-pyrido] structure and the carbonitrile group.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: Intramolecular cyclization reactions can form the spiro[indole-pyrido] structure.
Common reagents used in these reactions include trifluoroacetic acid, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in treating various cancers.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used to study the interactions of complex organic molecules with biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact molecular pathways involved depend on the specific biological context and the target kinase.
Comparison with Similar Compounds
Similar compounds include other pyrrolidin-1-yl-pyrimidines and spiro[indole-pyrido] derivatives. For example:
Trametinib: A kinase inhibitor with a similar pyrimidine core.
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring structure.
What sets 2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications in both medicinal and materials science.
Properties
Molecular Formula |
C19H16N6O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,4',7'-trioxo-2'-pyrrolidin-1-ylspiro[1H-indole-3,5'-6,8-dihydro-3H-pyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C19H16N6O3/c20-9-11-15(26)22-14-13(16(27)24-18(23-14)25-7-3-4-8-25)19(11)10-5-1-2-6-12(10)21-17(19)28/h1-2,5-6,11H,3-4,7-8H2,(H,21,28)(H2,22,23,24,26,27) |
InChI Key |
SEJIZLSVEWPOJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C(=O)N2)C4(C(C(=O)N3)C#N)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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